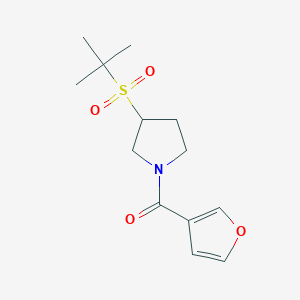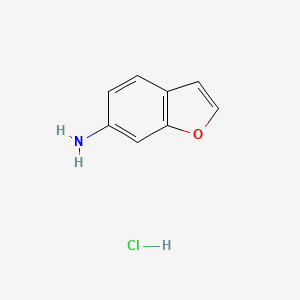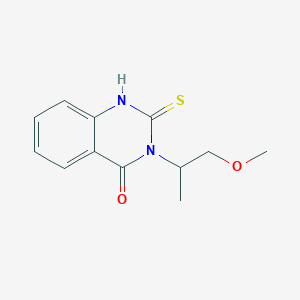
3-(1-Methoxypropan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Methoxypropan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential in various applications. This compound is also known as PD149163 and has been synthesized using various methods.
科学的研究の応用
Synthesis and Reactivity
3-(1-Methoxypropan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one, as part of the broader quinazolinone derivatives, participates in various synthetic pathways, showcasing its versatility in organic synthesis. In studies focusing on reaction mechanisms and synthesis, researchers have explored its reactivity in different contexts. For instance, the compound's involvement in Ritter reactions demonstrates its ability to react with nitriles in the presence of concentrated sulfuric acid, leading to the formation of spirocyclic systems and dihydroisoquinoline derivatives among other products (Yu. S. Rozhkova et al., 2013). Similarly, its use in Skraup-type syntheses underlines its role in generating bromoquinolinols, a process that revives interest in previously overlooked reagents (C. Lamberth et al., 2014).
Antimicrobial Activity
The antimicrobial properties of quinazolinone derivatives highlight their potential in medical and pharmaceutical research. The synthesis and evaluation of 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one and related compounds have shown significant activity against various microbial strains, suggesting their applicability in developing new antimicrobial agents (Osarodion Peter Osarumwense, 2022).
Structural and Mechanistic Insights
Research into the structure and synthesis mechanisms of quinazolinone derivatives provides critical insights into their chemical behavior and potential applications. Studies on functionalized dihydroquinazolinones through intramolecular electrophilic cyclization offer an understanding of their formation processes and potential for creating novel compounds with unique properties (N. Kut et al., 2020).
特性
IUPAC Name |
3-(1-methoxypropan-2-yl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-8(7-16-2)14-11(15)9-5-3-4-6-10(9)13-12(14)17/h3-6,8H,7H2,1-2H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEISBXJTHKRKIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)N1C(=O)C2=CC=CC=C2NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-chlorophenyl)methyl]-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide](/img/structure/B2970562.png)
![3-(2,5-dimethylbenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2970564.png)
![3-(4-Chlorophenyl)-7,9-dimethyl-1-(3-oxobutan-2-yl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2970566.png)
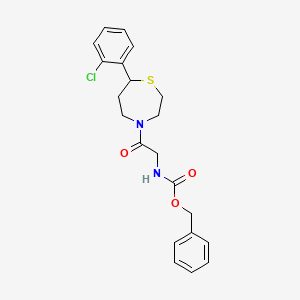
![Imidazo[1,2-a]pyridine-3-carbothioamide](/img/structure/B2970568.png)
![(E)-2-amino-1-((3-hydroxybenzylidene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2970569.png)
![4-Ethoxy-3-fluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2970574.png)
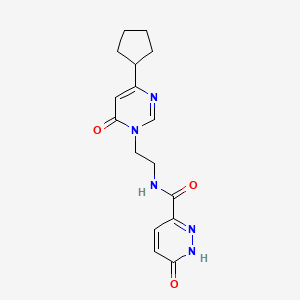
![N-[1-[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]ethyl]prop-2-enamide](/img/structure/B2970577.png)
![4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(4-isopropylphenyl)pyrrolidin-2-one](/img/structure/B2970578.png)
